molecular formula C14H14N2O4 B2771909 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 381214-34-2

3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2771909
CAS No.: 381214-34-2
M. Wt: 274.276
InChI Key: GALWJLPRTIKQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

As with any chemical compound, handling “3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of pyrazole derivatives is a very active area of research, given their wide range of biological activities. Future research could explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine .

Preparation Methods

The synthesis of 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-methoxyphenylpyrazole. The final step involves the reaction of 4-methoxyphenylpyrazole with succinic anhydride to yield this compound .

Chemical Reactions Analysis

3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied in proteomics research. The methoxyphenyl group can participate in π-π interactions, further influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-20-12-4-2-10(3-5-12)14-11(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALWJLPRTIKQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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